Cas no 1261269-82-2 (3,5-Dibromo-4-methoxypyridin-2-amine)

3,5-Dibromo-4-methoxypyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dibromo-4-methoxypyridin-2-amine
- 2-PyridinaMine, 3,5-dibroMo-4-Methoxy-
- F1957-0353
- DB-339028
- AM9949
- 1261269-82-2
- DTXSID50704809
- AKOS016012666
- AS-50103
- O10920
-
- Inchi: InChI=1S/C6H6Br2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10)
- InChI Key: AMOUNGBYEJIVPD-UHFFFAOYSA-N
- SMILES: COC1=C(C(=N)NC=C1Br)Br
Computed Properties
- Exact Mass: 281.88264g/mol
- Monoisotopic Mass: 279.88469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 48.1Ų
Experimental Properties
- Density: 2.0±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 291.9±35.0 °C at 760 mmHg
- Flash Point: 130.3±25.9 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3,5-Dibromo-4-methoxypyridin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,5-Dibromo-4-methoxypyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D423285-500mg |
3,5-Dibromo-4-Methoxypyridin-2-Amine |
1261269-82-2 | 500mg |
$ 65.00 | 2022-06-05 | ||
Life Chemicals | F1957-0353-0.25g |
3,5-dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 0.25g |
$335.0 | 2023-09-06 | |
Chemenu | CM175421-10g |
3,5-dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 10g |
$1870 | 2021-08-05 | |
Life Chemicals | F1957-0353-0.5g |
3,5-dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 0.5g |
$555.0 | 2023-09-06 | |
Chemenu | CM175421-5g |
3,5-dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 5g |
$1403 | 2021-08-05 | |
Life Chemicals | F1957-0353-10g |
3,5-dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 10g |
$4215.0 | 2023-09-06 | |
Chemenu | CM175421-25g |
3,5-dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 25g |
$2992 | 2021-08-05 | |
Chemenu | CM175421-1g |
3,5-dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 1g |
$542 | 2021-08-05 | |
Chemenu | CM175421-10g |
3,5-dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 10g |
$1870 | 2022-06-13 | |
Alichem | A029191716-10g |
3,5-Dibromo-4-methoxypyridin-2-amine |
1261269-82-2 | 95% | 10g |
$2814.00 | 2023-09-03 |
3,5-Dibromo-4-methoxypyridin-2-amine Related Literature
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
Additional information on 3,5-Dibromo-4-methoxypyridin-2-amine
Introduction to 3,5-Dibromo-4-methoxypyridin-2-amine (CAS No. 1261269-82-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3,5-Dibromo-4-methoxypyridin-2-amine, identified by its CAS number 1261269-82-2, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This pyridine derivative features a brominated and methoxylated pyridine core, which makes it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. The presence of both bromine and methoxy substituents enhances its reactivity, allowing for further functionalization and diversification in synthetic chemistry.
The compound’s unique structural attributes have positioned it as a key intermediate in the synthesis of various bioactive molecules. In recent years, there has been a growing interest in exploring the pharmacological properties of pyridine derivatives, particularly those with halogenated substituents. Halogenated pyridines are known for their ability to modulate enzyme activity and interact with biological targets, making them attractive candidates for drug discovery. The 3,5-Dibromo-4-methoxypyridin-2-amine structure provides a rich platform for medicinal chemists to design molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 3,5-Dibromo-4-methoxypyridin-2-amine is its role in the development of small-molecule inhibitors targeting various disease pathways. Recent studies have highlighted its potential as a precursor in the synthesis of kinase inhibitors, which are critical in oncology research. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with cancerous growths. By leveraging the reactivity of the bromine atoms, researchers can introduce additional functional groups that enhance the inhibitory effects on specific kinases. This approach has led to the discovery of several lead compounds that are currently being evaluated in preclinical studies.
Moreover, the methoxy group in 3,5-Dibromo-4-methoxypyridin-2-amine contributes to its stability and solubility, which are essential properties for pharmaceutical candidates. The ability to modify both bromine atoms allows for the creation of diverse analogues with tailored pharmacokinetic profiles. This flexibility has been exploited in the design of compounds targeting infectious diseases, where pyridine derivatives have shown promise as antiviral and antibacterial agents. The structural motif is particularly relevant in addressing emerging pathogens that pose significant therapeutic challenges.
In the realm of agrochemicals, 3,5-Dibromo-4-methoxypyridin-2-amine has been utilized as a building block for developing novel pesticides and herbicides. The brominated pyridine core enhances the bioactivity of these compounds by improving their interaction with biological targets in pests. Recent advancements in green chemistry have encouraged the use of such intermediates to create environmentally sustainable agrochemicals. The compound’s efficacy in controlling resistant strains of weeds and pests underscores its importance in modern agriculture.
The synthesis of 3,5-Dibromo-4-methoxypyridin-2-amine typically involves multi-step organic reactions that highlight its synthetic utility. Starting from commercially available precursors such as 2-amino-4-methoxypyridine, bromination at the 3-position and 5-position can be achieved using appropriate brominating agents under controlled conditions. These reactions often require careful optimization to ensure high yields and purity. The ability to produce this compound efficiently is crucial for large-scale applications in drug discovery and industrial processes.
Recent research has also explored the role of 3,5-Dibromo-4-methoxypyridin-2-amine in material science applications. Pyridine derivatives are known for their electronic properties, which make them suitable for use in organic electronics and photovoltaic devices. The halogenated pyridines can act as electron-withdrawing or -donating groups, influencing the electronic characteristics of materials used in semiconductors and light-emitting diodes (LEDs). This expanding area of research underscores the broad utility of compounds like 3,5-Dibromo-4-methoxypyridin-2-amine beyond traditional pharmaceutical applications.
The growing body of literature on 3,5-Dibromo-4-methoxypyridin-2-amine reflects its significance as a versatile intermediate in synthetic chemistry. Researchers continue to uncover new methodologies for its preparation and functionalization, further broadening its applicability across multiple disciplines. As computational chemistry advances, virtual screening techniques are being employed to identify novel derivatives with enhanced biological activity. This interdisciplinary approach leverages both experimental synthesis and theoretical modeling to accelerate drug discovery pipelines.
In conclusion,3,5-Dibromo-4-methoxypyridin-2-aminedemonstrates remarkable potential as a key intermediate in chemical biology and medicinal chemistry. Its structural features enable diverse modifications that yield bioactive molecules targeting various therapeutic areas. The compound’s role in developing kinase inhibitors, agrochemicals, and advanced materials highlights its versatility across multiple scientific domains. As research continues to evolve,3,5-Dibromo-4-Methoxypyridin-2-Amine(CAS No.1261269-82-2) will undoubtedly remain at the forefront of innovation-driven applications.
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